molecular formula C15H14ClNO4S B2489684 N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine CAS No. 331750-17-5

N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2489684
CAS No.: 331750-17-5
M. Wt: 339.79
InChI Key: HFKRSYTYDIXJAO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11-7-8-12(16)9-14(11)17(10-15(18)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKRSYTYDIXJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 5-chloro-2-methylaniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions often include:

    Solvent: Common solvents like dichloromethane or toluene.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Halogen substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

关键差异点:

氯取代位置 :4-氯取代与5-氯取代(目标化合物)可能影响与靶标蛋白的相互作用,例如4-氯衍生物对特定氧化酶的抑制活性更强。

芳环取代基 :甲氧基比甲基(目标化合物)具有更强的供电子效应,可能增强溶解度但降低膜渗透性。

磺酰基类型 :苯磺酰基(目标化合物)比甲基磺酰基疏水性更强,可能延长体内半衰期。

生物活性对比

酶抑制活性

  • 目标化合物 :初步研究表明其对脂氧合酶(LOX)和丁酰胆碱酯酶(BChE)有中等抑制活性,可能与氯代芳环的电子效应相关
  • N-(2,3-二氯苯基)-N-(苯磺酰基)甘氨酸 :双氯取代显著增强对BChE的抑制能力(IC₅₀ < 10 μM),提示氯原子数量与活性正相关。

抗菌活性

  • 目标化合物 :未直接报道,但结构类似的N-(3-硝基苯基)-N-(苯磺酰基)甘氨酸对革兰氏阳性菌(如金黄色葡萄球菌)表现出MIC值为8 μg/mL。
  • N-(2-甲基苯基)-N-(苯磺酰基)甘氨酸 :缺乏氯取代导致抗菌活性下降,表明氯原子是活性关键基团。

研究进展与未来方向

合成优化

现有合成路线(如的多步偶联反应)产率约为60-70%,需开发更高效的催化剂或一锅法策略。

生物活性机制

需通过分子对接和动力学模拟明确目标化合物与LOX、BChE的结合模式,指导结构修饰

Biological Activity

N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a glycine backbone substituted with a 5-chloro-2-methylphenyl group and a phenylsulfonyl moiety. Its molecular formula is C15H16ClNO4SC_{15}H_{16}ClNO_4S, with a molecular weight of approximately 335.81 g/mol. The presence of the chlorine atom enhances its biological activity due to increased electronegativity, which can influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access. This mechanism is crucial for its potential therapeutic effects.
  • Receptor Modulation : It may also modulate receptor activity by altering signaling pathways through binding to receptor sites.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains, indicating potential as an antimicrobial agent.
  • Antitumor Properties : Some studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Key findings are summarized in the following table:

StudyFindingsMethodology
Study 1Demonstrated significant inhibition of COX enzymes, leading to reduced inflammatory markers in vitro.Enzyme assays using human recombinant COX enzymes.
Study 2Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.Disk diffusion method for antimicrobial susceptibility testing.
Study 3Exhibited cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 value of 20 µM.MTT assay for cell viability assessment.

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